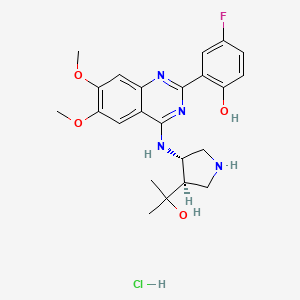

CCT241533 hydrochloride

Description

Propriétés

IUPAC Name |

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKJUTZIXHTMPC-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-96-9 | |

| Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

CCT241533 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective CHK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241533 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. This technical guide elucidates the mechanism of action of CCT241533, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in cellular signaling. The primary focus is on its direct interaction with CHK2 and its synergistic effects with PARP inhibitors, highlighting its potential in targeted cancer therapy.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for CHK2.[1][2] The cellular response to DNA damage involves a complex network of signaling pathways, with the MRN/ATM/CHK2 pathway being central to the response to double-strand breaks (DSBs).[3] By inhibiting CHK2, CCT241533 disrupts this signaling cascade, which can be exploited therapeutically, particularly in combination with agents that induce DNA damage, such as PARP inhibitors.[3][4]

Core Mechanism of Action

CCT241533 acts as an ATP-competitive inhibitor of CHK2.[2][3][5] X-ray crystallography studies have confirmed that CCT241533 binds directly to the ATP-binding pocket of CHK2.[3][5] This binding prevents the phosphorylation of CHK2's downstream substrates, thereby abrogating its function in the DNA damage response. In human tumor cell lines, CCT241533 has been shown to block CHK2 activity following DNA damage, as evidenced by the inhibition of CHK2 autophosphorylation at serine 516, changes in band-shift mobility, and the prevention of HDMX degradation.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity

| Target | Parameter | Value | Reference |

| CHK2 | IC50 | 3 nM | [1][2][3][5] |

| CHK2 | Ki | 1.16 nM | [1][2][3][5] |

| CHK1 | IC50 | 190 nM | [1] |

| CHK1 | IC50 | 245 nM | [3][5] |

| hERG | IC50 | 22 µM | [1][5] |

Table 2: Cellular Activity (Growth Inhibition)

| Cell Line | Parameter | Value | Reference |

| HT-29 | GI50 | 1.7 µM | [1][5][6] |

| HeLa | GI50 | 2.2 µM | [1][5][6] |

| MCF-7 | GI50 | 5.1 µM | [1][5][6] |

Signaling Pathway

CCT241533 directly impacts the ATM-CHK2 signaling pathway, which is activated in response to DNA double-strand breaks. The following diagram illustrates this pathway and the point of intervention by CCT241533.

Synergistic Action with PARP Inhibitors

While CCT241533 alone does not significantly potentiate the cytotoxicity of many genotoxic agents, it demonstrates a marked synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][3][5] PARP inhibitors trap PARP on DNA, leading to the formation of double-strand breaks during replication. The inhibition of CHK2 by CCT241533 prevents the cell from effectively arresting the cell cycle to repair this damage, leading to increased cell death, particularly in p53 deficient tumor cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCT241533.

In Vitro CHK2 Kinase Assay

Objective: To determine the IC50 of CCT241533 against CHK2.

Materials:

-

Recombinant human CHK2 enzyme

-

ATP

-

Peptide substrate (e.g., a synthetic peptide with a CHK2 recognition motif)

-

This compound

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Radiolabeled ATP ([γ-32P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant CHK2 enzyme, and the peptide substrate.

-

Add the diluted CCT241533 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive methods).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's protocol for the detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (SRB Assay)

Objective: To determine the GI50 of CCT241533 in various cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 96 hours).[1]

-

After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and plot against the drug concentration to determine the GI50 value.

Immunoblotting for CHK2 Phosphorylation

Objective: To assess the inhibition of CHK2 autophosphorylation in cells treated with CCT241533.

Materials:

-

Human cancer cell lines

-

DNA damaging agent (e.g., etoposide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CHK2 (Ser516), anti-total CHK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with CCT241533 or vehicle for a specified time.

-

Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) and incubate for the desired duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-CHK2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total CHK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CHK2. Its mechanism of action, centered on the ATP-competitive inhibition of CHK2, has been robustly demonstrated through in vitro and cellular assays. The synergistic potentiation of PARP inhibitor cytotoxicity by CCT241533 highlights a promising therapeutic strategy for cancers with specific genetic backgrounds, such as p53 deficiency. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

The Discovery and Synthesis of CCT241533 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Potent and Selective CHK2 Inhibitor, CCT241533 Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2] Developed through a structure-based design approach, CCT241533 exhibits exceptional potency and selectivity for CHK2 over other kinases, including the closely related CHK1. This document details the scientific journey from initial concept to the characterization of the hydrochloride salt, offering valuable insights for researchers, scientists, and drug development professionals. Included are detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways and synthetic workflows to facilitate a deeper understanding of this important research compound.

Discovery of CCT241533: A Structure-Based Approach

The discovery of CCT241533 was driven by a focused, structure-based design strategy aimed at optimizing a series of 2-(quinazolin-2-yl)phenols as ATP-competitive inhibitors of CHK2. The research leveraged X-ray crystallography to visualize the binding of precursor compounds to the ATP pocket of CHK2, guiding the iterative optimization of substituents at multiple positions on the quinazoline scaffold.

This rational design process led to the identification of CCT241533, which demonstrated a significantly improved inhibitory potency and selectivity profile. X-ray crystallography of CCT241533 in complex with CHK2 confirmed its binding mode in the ATP pocket, providing a structural basis for its high affinity.

Quantitative Biological Data

The biological activity of CCT241533 has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data, showcasing its potency, selectivity, and cellular efficacy.

Table 1: In Vitro Inhibitory Activity of CCT241533

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| CHK2 | Radiometric Kinase Assay | 3 | 1.16 |

| CHK1 | Radiometric Kinase Assay | 190 | - |

Data compiled from multiple sources.[2]

Table 2: Kinase Selectivity Profile of CCT241533

CCT241533 was screened against a panel of 85 kinases at a concentration of 1 µM to assess its selectivity. The results demonstrate a high degree of selectivity for CHK2.

| Kinase | % Inhibition at 1 µM |

| CHK2 | >90% |

| PHK | >80% |

| MARK3 | >80% |

| GCK | >80% |

| MLK1 | >80% |

This table highlights kinases with significant inhibition. For a comprehensive list of all 85 kinases, refer to the supplementary information of the primary publication by Anderson et al. (2011).[1]

Table 3: Cellular Growth Inhibitory Activity of CCT241533

The growth inhibitory effects of CCT241533 were evaluated in various human cancer cell lines using a sulforhodamine B (SRB) assay.

| Cell Line | GI50 (µM) |

| HT-29 (colon carcinoma) | 1.7 |

| HeLa (cervical cancer) | 2.2 |

| MCF-7 (breast cancer) | 5.1 |

Data from Anderson et al., 2011.[1]

Synthesis of this compound

The synthesis of CCT241533 is a multi-step process culminating in the formation of the final compound, which is then converted to its hydrochloride salt for improved solubility and handling. The following is a detailed description of the synthetic route.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one (Intermediate 1)

A mixture of 2-amino-4,5-dimethoxybenzamide and 2-fluoro-6-hydroxybenzaldehyde in an appropriate solvent (e.g., 2-methoxyethanol) is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-Chloro-2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazoline (Intermediate 2)

Intermediate 1 is treated with a chlorinating agent, such as thionyl chloride, typically in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated at reflux until completion. The excess thionyl chloride is removed under reduced pressure, and the residue is treated with a non-polar solvent to precipitate the product, which is then collected and dried.

Step 3: Synthesis of CCT241533 (Free Base)

To a solution of Intermediate 2 in a suitable solvent like N-methyl-2-pyrrolidone (NMP) is added (3R,4S)-rel-4-amino-α,α-dimethyl-3-pyrrolidinemethanol and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by chromatography.

Step 4: Preparation of this compound

The purified free base of CCT241533 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in 1,4-dioxane). The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford this compound as a crystalline solid.

Biological Mechanisms and Signaling Pathways

CCT241533 exerts its biological effects by inhibiting the kinase activity of CHK2, a key transducer kinase in the DNA damage response (DDR) pathway.

CHK2 Signaling Pathway

Caption: The CHK2 signaling pathway in response to DNA damage.

Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2. Activated CHK2 then phosphorylates a range of downstream targets, including p53 and Cdc25A, leading to cell cycle arrest, apoptosis, or DNA repair. CCT241533 inhibits the kinase activity of CHK2, thereby preventing the phosphorylation of its downstream substrates and disrupting the cellular response to DNA damage.

Key Experimental Protocols

CHK2 Kinase Assay (Radiometric)

-

Objective: To determine the in vitro inhibitory activity of CCT241533 against CHK2.

-

Procedure:

-

Recombinant human CHK2 enzyme is incubated with a peptide substrate in a kinase buffer containing ATP and [γ-³³P]ATP.

-

The reaction is initiated and allowed to proceed at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are determined by measuring the enzyme activity at various concentrations of CCT241533.

-

Cellular Growth Inhibition Assay (SRB Assay)

-

Objective: To assess the cytotoxic and/or cytostatic effects of CCT241533 on cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of CCT241533 and incubated for a specified period (e.g., 96 hours).

-

The cells are then fixed with trichloroacetic acid.

-

The fixed cells are stained with sulforhodamine B (SRB) dye.

-

The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.

-

GI50 values (the concentration required to inhibit cell growth by 50%) are calculated from the dose-response curves.

-

Immunoblotting for CHK2 Pathway Modulation

-

Objective: To confirm the mechanism of action of CCT241533 in a cellular context by observing changes in the phosphorylation status of CHK2 and its downstream targets.

-

Procedure:

-

Cells are treated with a DNA damaging agent (e.g., etoposide) in the presence or absence of CCT241533.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for total CHK2, phosphorylated CHK2 (e.g., p-CHK2 Thr68), and downstream targets.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Conclusion

This compound is a highly potent and selective CHK2 inhibitor discovered through a rigorous structure-based design program. Its well-characterized in vitro and cellular activities, coupled with a defined synthetic route, make it an invaluable tool for researchers investigating the role of CHK2 in DNA damage response and cancer biology. This technical guide provides the essential information for its synthesis and application in preclinical research, serving as a foundational resource for further drug development efforts targeting the CHK2 pathway.

References

Unveiling the Precision Target: A Technical Guide to CCT241533 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CCT241533 hydrochloride is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of CCT241533, designed to equip researchers and drug development professionals with the comprehensive knowledge required for its application in preclinical studies.

Core Function: Selective Inhibition of CHK2

CCT241533 acts as a highly potent and selective ATP-competitive inhibitor of CHK2.[1][2] Its primary function is to block the catalytic activity of CHK2, thereby disrupting the signaling cascade initiated in response to DNA double-strand breaks.[1][5][6] X-ray crystallography studies have confirmed that CCT241533 binds directly to the ATP pocket of the CHK2 kinase domain.[1][2][5] This targeted inhibition prevents the autophosphorylation of CHK2 at serine 516 (S516), a key marker of its full activation, and subsequently blocks the phosphorylation of its downstream targets.[1][2][3][6]

The remarkable selectivity of CCT241533 for CHK2 over the functionally related kinase CHK1 is a key attribute, minimizing off-target effects and providing a precise tool for dissecting the specific roles of CHK2 in cellular processes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of CCT241533.

Table 1: In Vitro Potency and Selectivity of CCT241533

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 3 nM | CHK2 | Radiometric kinase assay | [1][2][3][4] |

| Ki | 1.16 nM | CHK2 | Enzyme kinetics | [1][2][3][4] |

| IC50 | 245 nM | CHK1 | Radiometric kinase assay | [1] |

| Selectivity (CHK1/CHK2) | ~82-fold | - | - | [1] |

Table 2: Cellular Activity of CCT241533 in Human Tumor Cell Lines

| Cell Line | Growth Inhibitory IC50 (GI50) | Assay Type | Reference |

| HT-29 (colorectal carcinoma) | 1.7 µM | Sulforhodamine B (SRB) assay | [1][2] |

| HeLa (cervical cancer) | 2.2 µM | Sulforhodamine B (SRB) assay | [1][2] |

| MCF-7 (breast adenocarcinoma) | 5.1 µM | Sulforhodamine B (SRB) assay | [1][2] |

Mechanism of Action and Signaling Pathway

Upon DNA damage, particularly double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[5] ATM then phosphorylates CHK2 on threonine 68 (T68), leading to CHK2 dimerization and subsequent autophosphorylation, resulting in its full activation.[1][5] Activated CHK2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[5]

CCT241533, by competitively binding to the ATP pocket of CHK2, prevents its kinase activity. This leads to the inhibition of CHK2 autophosphorylation at S516 and the subsequent phosphorylation of its substrates, thereby abrogating its function in the DNA damage response.[1][2][3][6]

Key Experimental Findings: Potentiation of PARP Inhibitors

A pivotal function of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][5][6] While CCT241533 alone exhibits modest cytotoxic effects, its combination with PARP inhibitors leads to a synergistic increase in cancer cell death, particularly in p53-defective tumor cells.[1][5] This potentiation is attributed to the inhibition of CHK2-mediated DNA repair pathways that are activated in response to PARP inhibitor-induced DNA damage.[1][6]

Conversely, studies have shown that CCT241533 does not significantly potentiate the cytotoxicity of several conventional genotoxic agents, such as bleomycin and etoposide.[1] This differential effect underscores the specific interplay between CHK2 and PARP inhibition in cancer therapy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for CHK2 Activation

Objective: To assess the inhibitory effect of CCT241533 on CHK2 activation by measuring the phosphorylation status of CHK2.

Methodology:

-

Cell Culture and Treatment:

-

Culture human tumor cell lines (e.g., HT-29, HeLa) in appropriate media.

-

Treat cells with a DNA damaging agent (e.g., 50 µM etoposide for 5 hours) in the presence or absence of varying concentrations of CCT241533.[1]

-

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total CHK2, phospho-CHK2 (S516), and phospho-CHK2 (T68) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cytotoxicity and Potentiation Assays

Objective: To determine the growth inhibitory effects of CCT241533 alone and in combination with other agents.

Methodology:

-

Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Incubation:

-

Cell Viability Measurement (SRB Assay):

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with Sulforhodamine B (SRB) dye.

-

Wash and solubilize the dye.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Data Analysis:

Conclusion

This compound is a powerful research tool for investigating the role of CHK2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it an invaluable asset for target validation and preclinical studies. The synergistic interaction of CCT241533 with PARP inhibitors highlights a promising therapeutic strategy for the treatment of specific cancer types, warranting further investigation in the field of drug development. This guide provides a foundational understanding for researchers to effectively utilize CCT241533 in their scientific endeavors.

References

- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] CHK2 kinase in the DNA damage response and beyond | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

CCT241533 Hydrochloride: A Technical Guide to its Interaction with Checkpoint Kinase 2 (CHK2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective ATP-competitive inhibitor, CCT241533 hydrochloride, and its interaction with its primary protein target, Checkpoint Kinase 2 (CHK2). This document details the compound's binding affinity, its mechanism of action within the DNA damage response pathway, and relevant experimental protocols for its study.

Core Target Interaction and Potency

This compound is a highly potent and selective inhibitor of CHK2, a critical serine/threonine kinase involved in the cellular response to DNA double-strand breaks.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CHK2 enzyme.[1][3][4] X-ray crystallography has confirmed this binding mode.[1][2][3][5]

Quantitative Analysis of this compound Activity

The inhibitory activity of CCT241533 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of CCT241533

| Target | Assay Type | Parameter | Value | Reference |

| CHK2 | Enzyme Assay | IC50 | 3 nM | [1][3][4][5] |

| CHK2 | - | Ki | 1.16 nM | [1][3][4][5] |

| CHK1 | Enzyme Assay | IC50 | 245 nM | [1][6] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Growth Inhibitory Activity of CCT241533

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HT-29 | SRB Assay | GI50 | 1.7 | [1][3] |

| HeLa | SRB Assay | GI50 | 2.2 | [1][3] |

| MCF-7 | SRB Assay | GI50 | 5.1 | [1][3] |

GI50: Growth inhibitory concentration causing 50% reduction in cell growth. SRB: Sulforhodamine B.

Table 3: Selectivity Profile of CCT241533

| Kinase | % Inhibition at 1 µM CCT241533 | Reference |

| PHK | >80% | [1] |

| MARK3 | >80% | [1] |

| GCK | >80% | [1] |

| MLK1 | >80% | [1] |

Results from a screen against 85 different kinases.[1]

Mechanism of Action and Signaling Pathway

CCT241533 exerts its effect by inhibiting the function of CHK2 within the DNA damage response (DDR) pathway. In response to DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates CHK2 at threonine 68 (T68).[1] This initial phosphorylation event leads to CHK2 dimerization and subsequent autophosphorylation at sites including serine 516 (S516), resulting in full kinase activation.[1] Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1] Key substrates include CDC25 phosphatases, p53, and BRCA1.[1]

CCT241533 blocks the catalytic activity of CHK2, thereby preventing the phosphorylation of its downstream targets.[1] This is evidenced by the inhibition of CHK2 autophosphorylation at S516 and the prevention of HDMX degradation, a known CHK2 substrate.[1][3][5] A significant application of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] Inhibition of CHK2 by CCT241533 abolishes the PARP inhibitor-induced activation of CHK2, leading to enhanced cancer cell death, particularly in p53-deficient tumors.[1]

Figure 1. CCT241533 Inhibition of the CHK2 Signaling Pathway.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction of CCT241533 with its target protein.

In Vitro CHK2 Kinase Assay

This assay is used to determine the direct inhibitory effect of CCT241533 on the enzymatic activity of recombinant CHK2.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant CHK2 enzyme, a suitable kinase substrate (e.g., a peptide with a CHK2 recognition motif), and ATP.

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay). Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the light output which is proportional to the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the CCT241533 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2. Workflow for an In Vitro CHK2 Kinase Assay.

Western Blotting for Cellular CHK2 Activity

This method is used to assess the effect of CCT241533 on CHK2 activity within a cellular context by measuring the phosphorylation status of CHK2 and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Culture human tumor cell lines (e.g., HT-29, HeLa, MCF-7) to a suitable confluency.

-

Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., etoposide, bleomycin) to activate the ATM-CHK2 pathway.

-

Inhibitor Treatment: Co-treat or pre-treat the cells with various concentrations of this compound.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for total CHK2, phosphorylated CHK2 (pS516, pT68), and other relevant proteins (e.g., HDMX, GAPDH as a loading control).

-

Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Analyze the band intensities to determine the effect of CCT241533 on the phosphorylation of CHK2 and the levels of its downstream targets.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures the cytotoxic and cytostatic effects of CCT241533 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 96 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Wash away the unbound dye.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.

This technical guide provides a comprehensive summary of the interaction between this compound and its primary target, CHK2. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]

CCT241533 Hydrochloride: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3] CHK2 is a key transducer in the ATM-mediated signaling pathway, which is activated in response to DNA double-strand breaks (DSBs).[1][3] Upon activation, CHK2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.[4] This technical guide provides an in-depth overview of the mechanism of action of CCT241533, its effects on cellular processes, and its synergistic relationship with PARP inhibitors, supported by quantitative data and detailed experimental protocols.

Mechanism of Action and Cellular Effects

CCT241533 binds to the ATP pocket of CHK2, effectively inhibiting its kinase activity.[1][2][3] This inhibition has been demonstrated through both biochemical assays and in cellular contexts. In response to DNA damage, CCT241533 blocks CHK2 autophosphorylation at serine 516, a key marker of its activation.[1][2][3] Furthermore, it prevents the phosphorylation-induced mobility shift of CHK2 on immunoblots and inhibits the degradation of HDMX, a known downstream target of CHK2.[1][2]

A significant finding is that while CCT241533 does not potentiate the cytotoxicity of various genotoxic agents such as etoposide, bleomycin, or gemcitabine, it demonstrates strong synergistic effects with poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3][5] This synergy is attributed to the role of CHK2 in promoting homologous recombination (HR), a major DNA repair pathway.[1][4] By inhibiting CHK2, CCT241533 impairs HR, rendering cancer cells, particularly those with p53 deficiencies, highly susceptible to the cytotoxic effects of PARP inhibitors.[1] This combined inhibition leads to an accumulation of unrepaired DNA damage and subsequent cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular activity of this compound.

| Parameter | Value | Notes | Reference |

| CHK2 IC50 | 3 nM | In vitro biochemical assay | [1][2][3] |

| CHK2 Ki | 1.16 nM | In vitro biochemical assay | [2] |

| CHK1 IC50 | 245 nM | In vitro biochemical assay | [2] |

| Selectivity (CHK1/CHK2) | ~80-fold | [2] |

Table 1: In Vitro Kinase Inhibitory Activity of CCT241533

| Cell Line | GI50 (µM) | Assay | Reference |

| HT-29 (colon carcinoma) | 1.7 | SRB | [1] |

| HeLa (cervical cancer) | 2.2 | SRB | [1] |

| MCF-7 (breast cancer) | 5.1 | SRB | [1] |

Table 2: Growth Inhibitory Activity of CCT241533 in Human Cancer Cell Lines

| Cell Line | PARP Inhibitor | Potentiation Index (PI) | Assay | Reference |

| HeLa | Olaparib | >1 (Significant Potentiation) | SRB | [1] |

| HT-29 | AG14447 | >1 (Significant Potentiation) | SRB | [1] |

Table 3: Synergistic Activity of CCT241533 with PARP Inhibitors Note: The potentiation index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[2]

Signaling Pathways and Experimental Workflows

DNA Damage Response and CHK2 Inhibition by CCT241533

Caption: ATM-CHK2 signaling pathway in response to DNA double-strand breaks and its inhibition by CCT241533.

Synergy of CCT241533 with PARP Inhibitors

Caption: Proposed mechanism for the synthetic lethality of CCT241533 and PARP inhibitors.

Experimental Workflow for Assessing Synergy

Caption: General experimental workflow for evaluating the synergistic effects of CCT241533 and PARP inhibitors.

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This assay is used to determine the growth inhibitory effects of CCT241533 alone and in combination with other agents.

-

Cell Plating: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a range of concentrations of CCT241533, a PARP inhibitor, or a combination of both. For combination studies, a fixed concentration of CCT241533 (e.g., at its GI50) can be used with varying concentrations of the PARP inhibitor.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.

-

Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 (concentration causing 50% growth inhibition) is determined from dose-response curves.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment.

-

Cell Plating: Seed a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.

-

Drug Treatment: Treat the cells with CCT241533 and/or a PARP inhibitor for a specified duration (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with a mixture of methanol and acetic acid (3:1), and then stain with 0.5% crystal violet in methanol.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the ratio of the PE of the treated cells to the PE of the control cells.

Western Blotting for CHK2 Phosphorylation and HDMX Levels

This method is used to confirm the on-target activity of CCT241533 in cells.

-

Cell Lysis: Treat cells with a DNA damaging agent (e.g., etoposide) in the presence or absence of CCT241533. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK2 (Ser516), total CHK2, HDMX, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CCT241533 Hydrochloride: A Selective CHK2 Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Activated by DNA double-strand breaks, CHK2 orchestrates cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity.[1] Its position as a key regulator in the DDR makes it a compelling target for therapeutic intervention in oncology. CCT241533 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of CHK2, demonstrating significant potential as a tool for both basic research and as a component of novel anti-cancer strategies.[2][3] This technical guide provides a comprehensive overview of CCT241533, including its biochemical and cellular activity, the CHK2 signaling pathway, and detailed experimental protocols for its characterization.

Data Presentation

Biochemical and Cellular Activity of CCT241533

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular effects.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Ki (nM) | Selectivity (CHK1/CHK2 IC50 Ratio) |

| CHK2 | 3[2][3] | 1.16[2] | ~82-fold[3] |

| CHK1 | 190-245[2][3] | Not Reported |

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM CCT241533)

| Kinase | % Inhibition |

| CHK2 | >80 |

| PHK | >80 |

| MARK3 | >80 |

| GCK | >80 |

| MLK1 | >80 |

| 80 other kinases | <80 |

Data from a screen of 85 kinases.[4]

Table 3: Cellular Activity of CCT241533

| Cell Line | GI50 (µM) |

| HT-29 | 1.7[2] |

| HeLa | 2.2[2] |

| MCF-7 | 5.1[2] |

Signaling Pathways and Experimental Workflows

CHK2 Signaling Pathway in Response to DNA Damage

DNA double-strand breaks (DSBs) trigger the activation of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates CHK2 at Threonine 68 (Thr68), leading to CHK2 dimerization and autophosphorylation at sites such as Serine 516 (S516), resulting in its full activation.[5] Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

Experimental Workflow for Characterizing CCT241533

The characterization of a selective CHK2 inhibitor like CCT241533 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular mechanism of action.

Experimental Protocols

In Vitro CHK2 Kinase Assay (Radiometric)

This assay measures the ability of CCT241533 to inhibit the phosphorylation of a substrate peptide by recombinant CHK2.

Materials:

-

Recombinant human CHK2 enzyme

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., CHKtide)

-

[γ-³²P]ATP

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of CCT241533 in kinase assay buffer.

-

In a reaction tube, combine the recombinant CHK2 enzyme, the substrate peptide, and the diluted CCT241533 or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percent inhibition of CHK2 activity at each CCT241533 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays

Cell Culture and Treatment:

-

Human cancer cell lines (e.g., HT-29, HeLa, MCF-7) are cultured in appropriate media and conditions.

-

To induce DNA damage and CHK2 activation, cells are treated with a DNA-damaging agent such as etoposide (e.g., 50 µM for 5 hours).[4]

-

For inhibitor studies, cells are pre-incubated with varying concentrations of CCT241533 for 1 hour before the addition of the DNA-damaging agent.

Western Blot Analysis for CHK2 Phosphorylation and HDMX Degradation: This assay assesses the ability of CCT241533 to inhibit CHK2 activity in a cellular context by measuring the phosphorylation of CHK2 and the degradation of its downstream target, HDMX.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-CHK2 (Ser516)

-

Rabbit anti-p-CHK2 (Thr68)

-

Mouse or Rabbit anti-total CHK2

-

Anti-HDMX antibody

-

Loading control antibody (e.g., anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Lyse the cell pellets and determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Sulforhodamine B (SRB) Cytotoxicity Assay: This assay determines the growth inhibitory effects of CCT241533 on cancer cell lines.[6][7][8][9][10]

Materials:

-

Adherent cancer cell lines

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

1% Acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CCT241533 for a specified period (e.g., 96 hours).

-

Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Potentiation Assay: This assay evaluates the ability of CCT241533 to enhance the cytotoxicity of other anti-cancer agents, such as PARP inhibitors.[2]

Procedure:

-

Cells are treated with a fixed, non-toxic concentration of CCT241533 in combination with increasing concentrations of a PARP inhibitor.

-

Cell viability is assessed using the SRB assay after a 96-hour incubation.

-

The GI50 of the PARP inhibitor is determined in the presence and absence of CCT241533.

-

A potentiation index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI greater than 1 indicates potentiation.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of CHK2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it an excellent candidate for further investigation as a potential therapeutic agent, particularly in combination with DNA-damaging agents and PARP inhibitors. The detailed data and protocols provided in this guide are intended to facilitate the effective use of CCT241533 in advancing our understanding of cancer biology and developing novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 8. scispace.com [scispace.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

An In-depth Technical Guide to CCT241533 Hydrochloride: A Potent and Selective CHK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols for key assays and visualizations of the CHK2 signaling pathway and experimental workflows are provided to support further research and development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical formula C₂₃H₂₇FN₄O₄ · HCl.[1] Its structure is characterized by a quinazoline core.

| Property | Value | Reference |

| Chemical Name | (3R,4S)-rel-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol, monohydrochloride | [1] |

| Molecular Formula | C₂₃H₂₇FN₄O₄ · HCl | [1] |

| Molecular Weight | 478.95 g/mol | [2] |

| CAS Number | 1431697-96-9 | [3] |

| Appearance | Crystalline solid | [1] |

| SMILES | FC1=CC(C2=NC(N[C@@H]3CNC[C@H]3C(C)(O)C)=C(C=C(OC)C(OC)=C4)C4=N2)=C(O)C=C1.Cl | [1] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

CCT24153_3 is an ATP-competitive inhibitor of CHK2.[2][4] X-ray crystallography has confirmed that CCT241533 binds to the ATP pocket of CHK2.[4] By occupying the ATP binding site, CCT241533 prevents the phosphorylation of CHK2 substrates, thereby inhibiting its kinase activity. This leads to the disruption of the DNA damage response pathway, affecting processes such as cell cycle arrest and DNA repair.

In Vitro Biological Activity

Kinase Inhibitory Potency and Selectivity

CCT241533 is a highly potent inhibitor of CHK2 with a reported IC₅₀ of 3 nM and a Kᵢ of 1.16 nM.[3][4] It exhibits significant selectivity for CHK2 over the closely related kinase CHK1 (IC₅₀ = 190-245 nM), with a selectivity ratio of approximately 63- to 80-fold.[4][5] In a broader kinase panel screen, CCT241533 showed minimal cross-reactivity at a concentration of 1 µM.[4][5]

| Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| CHK2 | 3 | 1.16 | [3][4] |

| CHK1 | 190 - 245 | - | [4][5] |

Cellular Activity

CCT241533 effectively inhibits CHK2 activity in human tumor cell lines in response to DNA damage. This has been demonstrated by the inhibition of CHK2 autophosphorylation at Serine 516.[4]

Cytotoxicity and Potentiation of PARP Inhibitors

The growth inhibitory activity (GI₅₀) of CCT241533 has been evaluated in several cancer cell lines. Furthermore, CCT241533 has been shown to significantly potentiate the cytotoxic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5]

| Cell Line | GI₅₀ (µM) | Reference |

| HT-29 (Colon Cancer) | 1.7 | [4] |

| HeLa (Cervical Cancer) | 2.2 | [4] |

| MCF-7 (Breast Cancer) | 5.1 | [4] |

Signaling Pathways and Experimental Workflows

CHK2 Signaling Pathway in DNA Damage Response

Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at Threonine 68 (Thr68). This phosphorylation event is a critical step for CHK2 activation, leading to its dimerization and autophosphorylation. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest (via p53 and Cdc25A/C) and DNA repair (via BRCA1). CCT241533 inhibits the kinase activity of CHK2, thereby blocking these downstream signaling events.

Caption: CHK2 signaling pathway upon DNA damage and its inhibition by CCT241533.

Experimental Workflow for Evaluating CCT241533 Efficacy

A typical workflow to assess the efficacy of a CHK2 inhibitor like CCT241533 involves a series of in vitro and cell-based assays.

Caption: General experimental workflow for the in vitro and cellular evaluation of CCT241533.

Experimental Protocols

Recombinant CHK2 Kinase Assay for IC₅₀ Determination

This protocol provides a general framework for determining the IC₅₀ of CCT241533 against recombinant CHK2.

Materials:

-

Recombinant human CHK2 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

Peptide substrate for CHK2 (e.g., a derivative of the Cdc25C peptide)

-

ATP solution

-

This compound (dissolved in 100% DMSO)

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of CCT241533 in kinase buffer with a fixed percentage of DMSO.

-

Add diluted CCT241533 or vehicle (DMSO control) to the assay plate.

-

Add the CHK2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Kₘ for CHK2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each CCT241533 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., HT-29)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 96 hours).

-

Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry completely.

-

Stain the cells by adding 0.4% SRB solution to each well and incubating for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.

Western Blot for CHK2 Phosphorylation

This protocol is for detecting the phosphorylation of CHK2 at Thr68 in response to DNA damage and its inhibition by CCT241533.

Materials:

-

Human cancer cell lines

-

DNA damaging agent (e.g., Etoposide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-CHK2 (Thr68) and Mouse or Rabbit anti-total CHK2.

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with CCT241533 or vehicle for 1 hour.

-

Induce DNA damage by treating with a DNA damaging agent for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-CHK2 (Thr68) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CHK2 as a loading control.

-

Quantify the band intensities to determine the relative levels of CHK2 phosphorylation.

Conclusion

This compound is a highly potent and selective inhibitor of CHK2 with demonstrated in vitro and cellular activity. Its ability to inhibit CHK2 in response to DNA damage and to potentiate the effects of PARP inhibitors makes it a valuable research tool for elucidating the role of CHK2 in cancer biology and a potential candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this compound.

References

- 1. researchportal.sckcen.be [researchportal.sckcen.be]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CCT241533 Hydrochloride: A Technical Guide to a Potent CHK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CCT241533 hydrochloride, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). This document covers its chemical properties, suppliers, mechanism of action, and key experimental data and protocols relevant to its application in cancer research and drug development.

Core Compound Information

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CHK2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its systematic name is (3R,4S)-rel-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol, monohydrochloride.

CAS Number: 1431697-96-9

Commercial Suppliers

This compound is available from various chemical suppliers catering to the research community. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound. Potential suppliers include:

-

Cayman Chemical

-

MedChemExpress

-

Selleck Chemicals

-

ApexBio

-

Molnova

Quantitative Data Summary

The following table summarizes the key in vitro and cellular activities of CCT241533.

| Parameter | Value | Cell Lines/System | Reference |

| CHK2 IC₅₀ | 3 nM | Recombinant CHK2 enzyme assay | [1][2] |

| CHK1 IC₅₀ | 190 nM - 245 nM | Recombinant CHK1 enzyme assay | [1] |

| Selectivity (CHK1/CHK2) | ~63-80 fold | [1] | |

| Ki | 1.16 nM | Recombinant CHK2 enzyme assay | |

| Cellular GI₅₀ (HT-29) | 1.7 µM | 96-hour SRB assay | [1] |

| Cellular GI₅₀ (HeLa) | 2.2 µM | 96-hour SRB assay | [1] |

| Cellular GI₅₀ (MCF-7) | 5.1 µM | 96-hour SRB assay | [1] |

Mechanism of Action and Signaling Pathways

CCT241533 acts as an ATP-competitive inhibitor of CHK2.[2] In response to DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates CHK2 at Threonine 68, leading to CHK2 dimerization and full activation through autophosphorylation.[3] Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[4]

By inhibiting CHK2, CCT241533 prevents these downstream signaling events. This is particularly relevant in cancer therapy, as many tumors have defects in the p53 pathway, making them reliant on checkpoints like CHK2 for survival after DNA damage.

A significant application of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication. In response, cells activate CHK2. Inhibition of this CHK2-mediated survival signal by CCT241533 leads to increased cell death in cancer cells treated with PARP inhibitors.[1][2]

Below are diagrams illustrating the CHK2 signaling pathway and the proposed mechanism of CCT241533's synergistic action with PARP inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on published studies and should be adapted as necessary for specific experimental conditions.

Western Blot Analysis of CHK2 Activation

This protocol is for assessing the phosphorylation status of CHK2 in response to DNA damage and inhibition by CCT241533.

1. Cell Culture and Treatment:

-

Seed human cancer cell lines (e.g., HT-29, HeLa) in appropriate culture medium.

-

Treat cells with a DNA damaging agent (e.g., 50 µM etoposide for 5 hours) in the presence or absence of varying concentrations of CCT241533 (e.g., 0.5 µM to 20 µM).[1]

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

4. Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Total CHK2

-

Phospho-CHK2 (Thr68)

-

Phospho-CHK2 (Ser516)

-

GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

PARP Inhibitor Potentiation Assays

These assays are used to quantify the synergistic cytotoxic effect of CCT241533 and PARP inhibitors.

1. Sulforhodamine B (SRB) Assay (96-hour growth inhibition):

-

Seed cells (e.g., HeLa, HT-29) in 96-well plates and allow them to attach overnight.

-

Treat cells with a fixed concentration of CCT241533 (at its GI₅₀ value for the specific cell line) in combination with a serial dilution of a PARP inhibitor (e.g., olaparib, AG14447).[1]

-

Include controls for untreated cells, CCT241533 alone, and PARP inhibitor alone.

-

Incubate for 96 hours.

-

Fix cells with trichloroacetic acid (TCA), stain with SRB dye, and measure absorbance to determine cell viability.

-

Calculate the Potentiation Index (PI) as the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[1]

2. Colony Formation Assay (Long-term survival):

-

Seed a low density of cells in 6-well plates.

-

Treat with CCT241533 and/or a PARP inhibitor as described for the SRB assay.

-

After 24 hours, replace the drug-containing medium with fresh medium.

-

Allow cells to grow for 7-14 days until visible colonies form.

-

Fix and stain colonies with crystal violet.

-

Count the number of colonies to determine the surviving fraction.

This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For further details, it is recommended to consult the primary literature cited.

References

- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

CCT241533 Hydrochloride: A Potent and Selective CHK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 hydrochloride is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1] This technical guide provides a comprehensive overview of the inhibitory activity of CCT241533, detailed experimental protocols for its characterization, and insights into its mechanism of action within the CHK2 signaling pathway.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against CHK2 has been well-characterized, demonstrating high affinity and selectivity. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics that quantify its efficacy.

| Parameter | Value | Target | Notes |

| IC50 | 3 nM | CHK2 | Half-maximal inhibitory concentration.[1][2][3][4][5][6] |

| Ki | 1.16 nM | CHK2 | Equilibrium dissociation constant, indicating binding affinity.[1][2][3][4][5] |

| IC50 | 190 nM | CHK1 | Demonstrates 63-fold selectivity for CHK2 over CHK1.[2] |

| IC50 | 245 nM | CHK1 | Demonstrates ~80-fold selectivity for CHK2 over CHK1.[7] |

In addition to its biochemical potency, CCT241533 exhibits growth inhibitory effects in various human tumor cell lines:

| Cell Line | GI50 (Growth Inhibitory IC50) |

| HT-29 (colon cancer) | 1.7 µM[2] |

| HeLa (cervical cancer) | 2.2 µM[2] |

| MCF-7 (breast cancer) | 5.1 µM[2] |

CHK2 Signaling Pathway and Mechanism of Action of CCT241533

CHK2 is a key transducer kinase in the DNA damage response (DDR) pathway, primarily activated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks (DSBs). Upon activation, CHK2 phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.

CCT241533, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CHK2, preventing the phosphorylation of its downstream targets. This inhibition is particularly significant in cancer therapy, as it can potentiate the cytotoxicity of other DNA-damaging agents, such as PARP inhibitors. By inhibiting CHK2, CCT241533 prevents the phosphorylation of BRCA1, a key protein in homologous recombination (HR) repair of DSBs. This impairment of HR, in combination with PARP inhibition of base excision repair, leads to synthetic lethality in cancer cells.

Caption: CHK2 signaling pathway and the inhibitory action of CCT241533.

Experimental Protocols

In Vitro CHK2 Kinase Assay for IC50 Determination

This protocol describes a representative in vitro kinase assay to determine the IC50 value of CCT241533 against recombinant CHK2. This assay measures the phosphorylation of a peptide substrate by CHK2 in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human CHK2 enzyme

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

CHK2 peptide substrate (e.g., a synthetic peptide containing the CHK2 recognition motif)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant CHK2 enzyme and the peptide substrate in kinase buffer to their optimal concentrations.

-

Assay Reaction:

-

Add the diluted CCT241533 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the diluted CHK2 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to its Km value for CHK2.

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of CHK2 inhibition for each concentration of CCT241533 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Caption: Workflow for in vitro CHK2 kinase IC50 determination.

Sulforhodamine B (SRB) Assay for Cellular Growth Inhibition (GI50)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the growth inhibitory effects of compounds on adherent cell lines.

Materials:

-

Adherent tumor cell lines (e.g., HT-29, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach and grow for 24 hours.

-